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Compound of Interest

Compound Name: Ethyl 4-(4-fluorophenyl)benzoate

Cat. No.: B082815 Get Quote

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-(4-fluorophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 4-
(4-fluorophenyl)benzoate, a biphenyl carboxylate derivative. The information is curated for

researchers, scientists, and professionals in the field of drug development who may utilize this

compound as a building block or intermediate in the synthesis of novel chemical entities.

Core Chemical Properties
Ethyl 4-(4-fluorophenyl)benzoate is a solid at room temperature, characterized by the

following identifiers and properties.
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Property Value Source

Molecular Formula C₁₅H₁₃FO₂ [PubChem][1]

Molecular Weight 244.26 g/mol [PubChem][1]

CAS Number 10540-36-0 [PubChem][1]

Appearance Light yellow, low melting solid [Fisher Scientific][2]

Boiling Point
349.6 °C at 760 mmHg

(Predicted)
[Chemsrc][3]

Melting Point

Not experimentally determined.

The related compound, ethyl

4-fluorobenzoate, has a

melting point of 25-27 °C.

[Fisher Scientific][2]

Solubility

Expected to have low water

solubility and be soluble in

common organic solvents like

ethyl acetate,

dichloromethane, and acetone.

Inferred from structure

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of Ethyl 4-(4-
fluorophenyl)benzoate.

Proton Nuclear Magnetic Resonance (¹H-NMR)
Spectroscopy
The ¹H-NMR spectrum of Ethyl 4-(4-fluorophenyl)benzoate in CDCl₃ (300 MHz) shows

characteristic signals for the aromatic protons and the ethyl ester group[4].
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.1 Doublet (d) 2H

Aromatic protons

ortho to the ester

group

7.5-7.65 Multiplet (m) 4H
Other aromatic

protons

7.15 Triplet (t) 2H

Aromatic protons

ortho to the fluorine

atom

4.4 Quartet (q) 2H
-OCH₂- of the ethyl

group

1.4 Triplet (t) 3H
-CH₃ of the ethyl

group

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Spectroscopy
While an experimental ¹³C-NMR spectrum for Ethyl 4-(4-fluorophenyl)benzoate is not readily

available, the expected chemical shifts can be predicted based on the analysis of structurally

similar compounds such as ethyl benzoate. The spectrum is expected to show distinct signals

for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.

Carbon Type Expected Chemical Shift Range (ppm)

Carbonyl (-C=O) 165-175

Aromatic (C-O and C-C) 120-150

Methylene (-OCH₂-) 60-70

Methyl (-CH₃) 10-20

Infrared (IR) Spectroscopy
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An experimental IR spectrum for Ethyl 4-(4-fluorophenyl)benzoate is not available. However,

the spectrum is expected to exhibit characteristic absorption bands for its functional groups.

The IR spectrum of the related compound, ethyl 4-fluorobenzoate, is available and can be used

as a reference.

Functional Group Expected Absorption Range (cm⁻¹)

C=O (Ester) Stretch 1715-1735

C-O (Ester) Stretch 1100-1300

Aromatic C-H Stretch 3000-3100

Aromatic C=C Bending 1450-1600

C-F Stretch 1000-1400

Mass Spectrometry
Mass spectrometry data indicates a molecular ion peak (M⁺) at m/z = 244, which corresponds

to the molecular weight of Ethyl 4-(4-fluorophenyl)benzoate[4].

Experimental Protocols
Synthesis of Ethyl 4-(4-fluorophenyl)benzoate
A common method for the synthesis of Ethyl 4-(4-fluorophenyl)benzoate is through a Suzuki

coupling reaction. The following is a plausible experimental protocol based on a reported

synthesis[4].

Materials:

4-Bromofluorobenzene

Ethyl 4-bromobenzoate

A strong base (e.g., n-Butyllithium)

A suitable solvent (e.g., dry tetrahydrofuran)
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Ethyl acetate

Hexanes

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve 4-bromofluorobenzene (1.75 g, 10 mmol) in

dry tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise to the solution

while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this

temperature to ensure complete metal-halogen exchange.

In a separate flask, dissolve ethyl 4-bromobenzoate (2.29 g, 10 mmol) in dry THF (20 mL).

Slowly add the solution of the lithiated fluorobenzene to the solution of ethyl 4-

bromobenzoate at -78 °C.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution

(50 mL).

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium

sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.
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Purify the crude product by flash column chromatography on silica gel using a mixture of

ethyl acetate and hexanes (e.g., 1:9 v/v) as the eluent.

Collect the fractions containing the desired product and concentrate under reduced pressure

to yield Ethyl 4-(4-fluorophenyl)benzoate.

Characterization: The purified product should be characterized by ¹H-NMR, ¹³C-NMR, IR

spectroscopy, and mass spectrometry to confirm its identity and purity.

Starting Materials Reaction Steps Purification Final Product

4-Bromofluorobenzene Metallation with n-BuLi

Ethyl 4-bromobenzoate

Coupling Reaction Work-up Column Chromatography Ethyl 4-(4-fluorophenyl)benzoate

Click to download full resolution via product page

Synthesis workflow for Ethyl 4-(4-fluorophenyl)benzoate.

Biological Activity and Potential Applications
While there is no direct report on the biological activity of Ethyl 4-(4-fluorophenyl)benzoate,

its structural motif is present in molecules with interesting pharmacological properties. The

parent carboxylic acid, 4-(4-fluorophenyl)benzoic acid, has been investigated for its potential to

bind to the anti-apoptotic protein Bcl-2, suggesting a possible role in cancer research.

Furthermore, other structurally related fluorinated biphenyl compounds are explored in drug

discovery for their enhanced metabolic stability and pharmacokinetic profiles.

Given its structure as a fluorinated biphenyl carboxylate, Ethyl 4-(4-fluorophenyl)benzoate
serves as a valuable intermediate for the synthesis of more complex molecules with potential

applications in medicinal chemistry and materials science.
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Purified Compound

¹H-NMR ¹³C-NMR IR Spectroscopy Mass Spectrometry Melting Point Analysis

Structural Confirmation Purity Assessment

Click to download full resolution via product page

Logical workflow for the characterization of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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